molecular formula C9H20N2O B2421069 2-(3-Propan-2-ylpiperazin-1-yl)ethanol CAS No. 1513834-19-9

2-(3-Propan-2-ylpiperazin-1-yl)ethanol

Cat. No.: B2421069
CAS No.: 1513834-19-9
M. Wt: 172.272
InChI Key: CLOKQOIWMKSAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Propan-2-ylpiperazin-1-yl)ethanol, commonly known as PIPES, is a widely used buffer in biochemical and physiological research. It is a zwitterionic compound that is highly soluble in water and has a pKa value of 7.5, making it an effective buffer at physiological pH. PIPES has a unique chemical structure that makes it an excellent choice for various applications in the laboratory.

Scientific Research Applications

Photocatalytic Hydrogen Production

Research on the photocatalytic production of hydrogen from C-3 alcohols, including 2-(3-Propan-2-ylpiperazin-1-yl)ethanol, has shown promising results. This compound, along with others like ethanol and propan-2-ol, has been studied for its effectiveness in hydrogen production when reacting with Pt/TiO2 catalysts under certain conditions (López-Tenllado et al., 2019).

Antimicrobial Activity

Studies have also examined the antimicrobial properties of alcohol-based compounds. For example, research on surgical hand disinfectants using alcohols like propan-1-ol and propan-2-ol, which share structural similarities with this compound, demonstrated significant antimicrobial efficacy, especially when combined in certain formulations (Suchomel et al., 2009).

Fungicidal Properties

The compound has also been researched for its potential in fungicidal applications. Synthesis of related compounds, particularly those involving S,N-containing heterocycles, has shown fungicidal properties against various plant pathogens, indicating a possible application in agricultural chemistry (Akhmetova et al., 2014).

Photocatalytic Oxidation

Another area of study has been the photocatalytic oxidation of liquid alcohols, including derivatives of propanol and ethanol. This research has implications for understanding the mechanisms of reactions involving alcohol compounds under certain catalytic and light conditions (Harvey et al., 1983).

Biochemical Analysis

Biochemical Properties

It is known that alcohols, such as this compound, can interact with a variety of enzymes and proteins The nature of these interactions can vary widely, from hydrogen bonding to more complex binding interactions

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol in animal models have not been studied. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Properties

IUPAC Name

2-(3-propan-2-ylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOKQOIWMKSAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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